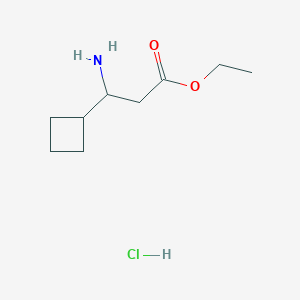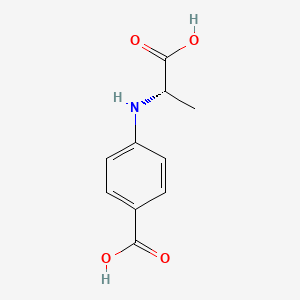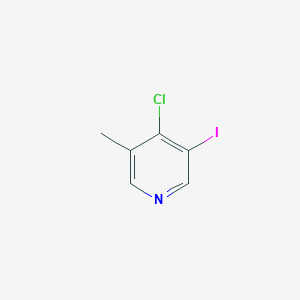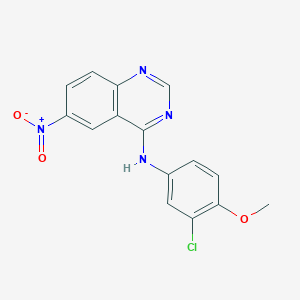
(R)-3-(Boc-amino)-1-(4-amino-1-methyl-1H-pyrazol-5-YL)azepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-tert-Butyl (1-(4-amino-1-methyl-1H-pyrazol-5-yl)azepan-3-yl)carbamate is a synthetic organic compound that belongs to the class of carbamates Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and chemical research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl (1-(4-amino-1-methyl-1H-pyrazol-5-yl)azepan-3-yl)carbamate typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole ring, followed by the formation of the azepane ring, and finally, the introduction of the tert-butyl carbamate group. Common reagents used in these reactions include hydrazines, alkyl halides, and isocyanates. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability. Safety measures are implemented to handle hazardous reagents and by-products.
化学反応の分析
Types of Reactions
®-tert-Butyl (1-(4-amino-1-methyl-1H-pyrazol-5-yl)azepan-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.
Substitution: The tert-butyl carbamate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce dihydropyrazole derivatives.
科学的研究の応用
Chemistry
In chemistry, ®-tert-Butyl (1-(4-amino-1-methyl-1H-pyrazol-5-yl)azepan-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with specific biological targets makes it valuable for understanding cellular processes.
Medicine
In medicine, ®-tert-Butyl (1-(4-amino-1-methyl-1H-pyrazol-5-yl)azepan-3-yl)carbamate may have potential therapeutic applications. It could be investigated for its activity against certain diseases or as a precursor for drug development.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of other valuable products.
作用機序
The mechanism of action of ®-tert-Butyl (1-(4-amino-1-methyl-1H-pyrazol-5-yl)azepan-3-yl)carbamate involves its interaction with specific molecular targets. The pyrazole ring may bind to enzyme active sites, inhibiting their activity. The azepane ring may interact with cellular receptors, modulating signal transduction pathways. The tert-butyl carbamate group may enhance the compound’s stability and bioavailability.
類似化合物との比較
Similar Compounds
tert-Butyl (1-(4-amino-1-methyl-1H-pyrazol-5-yl)azepan-3-yl)carbamate: Lacks the ®-configuration, which may affect its biological activity.
tert-Butyl (1-(4-nitro-1-methyl-1H-pyrazol-5-yl)azepan-3-yl)carbamate: Contains a nitro group instead of an amino group, leading to different chemical properties.
tert-Butyl (1-(4-amino-1-ethyl-1H-pyrazol-5-yl)azepan-3-yl)carbamate: Contains an ethyl group instead of a methyl group, affecting its steric and electronic properties.
Uniqueness
®-tert-Butyl (1-(4-amino-1-methyl-1H-pyrazol-5-yl)azepan-3-yl)carbamate is unique due to its specific stereochemistry and functional groups. The ®-configuration may confer specific biological activity, making it a valuable compound for research and development.
特性
分子式 |
C15H27N5O2 |
|---|---|
分子量 |
309.41 g/mol |
IUPAC名 |
tert-butyl N-[(3R)-1-(4-amino-2-methylpyrazol-3-yl)azepan-3-yl]carbamate |
InChI |
InChI=1S/C15H27N5O2/c1-15(2,3)22-14(21)18-11-7-5-6-8-20(10-11)13-12(16)9-17-19(13)4/h9,11H,5-8,10,16H2,1-4H3,(H,18,21)/t11-/m1/s1 |
InChIキー |
UBOXGKWTUBBJTI-LLVKDONJSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCCCN(C1)C2=C(C=NN2C)N |
正規SMILES |
CC(C)(C)OC(=O)NC1CCCCN(C1)C2=C(C=NN2C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,7-Dichloro-1-methylpyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B13093255.png)

![6-Bromo-3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B13093267.png)



![8-thia-3,11,12-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene-10,13-dione](/img/structure/B13093294.png)






![N,2,3-Trimethyl-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-7-carboxamide](/img/structure/B13093333.png)
